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(R)-4-Benzyl-3-

cyanomethylmorpholine

CAS No.: 917572-29-3

Cat. No.: B1370975

Get Quote

Executive Summary
The morpholine scaffold (tetrahydro-1,4-oxazine) is a "privileged structure" in medicinal

chemistry, appearing in numerous FDA-approved drugs ranging from antidepressants

(Reboxetine) to oncology agents (Gefitinib) and antifungals (Amorolfine). Its utility stems from a

unique physicochemical profile: it lowers logP compared to cyclohexane, modulates basicity

(pKa ~8.3) relative to piperidine, and provides a critical hydrogen-bond acceptor via the ether

oxygen.

This guide analyzes the structural mechanics of substituted morpholines, detailing how specific

substitution patterns drive potency, selectivity, and metabolic stability.[1]

Part 1: Physicochemical Foundations
The Core Scaffold Properties
The morpholine ring exists predominantly in a chair conformation, similar to cyclohexane but

distorted by the heteroatoms.
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Property Morpholine Piperidine Piperazine
Impact on
Drug Design

pKa (Conj. Acid) 8.33 11.22 9.83 / 5.56

Morpholine is

less basic than

piperidine due to

the electron-

withdrawing

inductive effect (-

I) of the oxygen.

This often

improves oral

bioavailability by

preventing

permanent

ionization at

physiological pH.

LogP -0.86 0.84 -1.17

The ether

oxygen lowers

lipophilicity,

aiding solubility

without

introducing a

second basic

center (unlike

piperazine).

H-Bonding Acceptor (O) None (Ring C) Donor/Acceptor

The oxygen atom

acts as a weak

H-bond acceptor,

crucial for

binding to the

"hinge region" of

kinase enzymes

(e.g., EGFR,

PI3K).
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Conformational Analysis
N-Substituents: Prefer the equatorial position to minimize 1,3-diaxial interactions, though the

barrier to inversion is low.

Dipole Moment: The combined dipoles of the amine and ether create a specific electronic

vector used to orient the molecule within a binding pocket.

Part 2: Structure-Activity Relationship (SAR) Map
The SAR of morpholine is defined by four distinct vectors.

Morpholine Scaffold

Position 1 (Oxygen)
• H-Bond Acceptor (Kinase Hinge)

• Lowers pKa of N via -I effect

Intrinsic

Position 4 (Nitrogen)
• Solubilizing Group

• pKa ~8.3 (Modulatable)
• Site of N-alkylation/acylationIntrinsic

Positions 2 & 6
• Lipophilic Vectors (Aryl/Alkyl)
• Chiral Centers (Selectivity)

• Example: Reboxetine (C2-Aryl)

Substitution

Positions 3 & 5
• Metabolic Hotspots (CYP450)
• Methylation blocks oxidation
• Bridging increases rigidity

Optimization

Click to download full resolution via product page

Figure 1: Strategic vectors for morpholine optimization.[2][3] High contrast colors indicate

distinct functional zones.
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Detailed SAR Vectors
A. The Ether Oxygen (Position 1)

Role: Acts as a specific anchor point. In kinase inhibitors (e.g., Gefitinib), this oxygen often

accepts a hydrogen bond from the backbone NH of a specific residue (e.g., Thr790 in EGFR)

or interacts with water networks.

Modification: Replacing O with S (thiomorpholine) increases lipophilicity and alters the ring

puckering, often used to tune metabolic stability or selectivity.

B. The Nitrogen Center (Position 4)
Role: The primary handle for attaching the pharmacophore to the rest of the molecule.

Basicity Tuning:

N-Aryl: Drastically reduces basicity (pKa < 5), often making the ring planar (sp2 character).

N-Alkyl: Retains basicity (pKa ~7-8), improving lysosomal trapping and solubility.

C. C2/C6 Substitution (The "Reboxetine" Vector)
Chirality is Critical: Introducing a substituent at C2 creates a chiral center.

Case Study (Reboxetine): The (S,S)-enantiomer is the active Norepinephrine Reuptake

Inhibitor (NRI).[3][4] The C2-phenyl group fits into a hydrophobic pocket, while the ether

oxygen orients the rest of the chain.

Electronic Effect: Electron-withdrawing groups at C2 can further lower the pKa of the N4

nitrogen.

D. C3/C5 Substitution (Metabolic Blockade)
Metabolic Liability: The carbons alpha to the nitrogen (C3/C5) are susceptible to CYP450-

mediated oxidation (N-dealkylation or lactam formation).

The "Methyl Block": Introducing a methyl group at C3 (e.g., Phendimetrazine) sterically

hinders CYP approach and stabilizes the radical cation intermediate, significantly extending

half-life (
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).

Bridged Morpholines: Creating a bridge (e.g., 3,6-methylene) locks the conformation,

reducing entropy loss upon binding and completely blocking metabolic access to the alpha-

carbons. This is a key strategy in next-gen mTOR inhibitors to gain selectivity over PI3K.

Part 3: Metabolic Stability & Logic
The morpholine ring is generally stable but can undergo oxidative degradation.[5]

Mechanism of Instability:

-Hydroxylation: CYP450 abstracts a hydrogen from C3 or C5.

Ring Opening: The resulting carbinolamine is unstable and can ring-open to form an

aldehyde/acid or undergo N-dealkylation.

Optimization Workflow: If high clearance is observed:

Check for N-oxide formation (rarely the rate-limiting step).

Primary Fix: Add gem-dimethyl groups at C3 or C5.

Secondary Fix: Fluorinate C2 or C6 to reduce electron density, making the ring less prone to

oxidation (though this lowers basicity).

Part 4: Experimental Protocols
Protocol A: Modern Synthesis of 2-Substituted
Morpholines
Rationale: Traditional cyclization of amino alcohols with dibromoethane is low-yielding and

harsh. The modern "Ethylene Sulfate" method (Ortiz et al., JACS 2024) is a self-validating,

redox-neutral SN2 cascade that is highly efficient.

Target: Synthesis of N-Benzyl-2-phenylmorpholine.

Reagents:
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(S)-2-amino-2-phenylethanol (1.0 equiv)

Ethylene Sulfate (1.2 equiv) [Cyclic sulfate ester of ethylene glycol]

Potassium tert-butoxide (KOtBu) (2.5 equiv)

Solvent: THF (0.2 M)

Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

N-Alkylation (sulfate opening):

Dissolve (S)-2-amino-2-phenylethanol in dry THF under

.

Add Ethylene Sulfate (solid) in one portion at 0 °C.

Stir for 4 hours. Self-Validation: The reaction usually forms a white precipitate (zwitterionic

intermediate). TLC should show consumption of starting material.

Cyclization (Ring Closure):

Cool the suspension to -78 °C (or 0 °C depending on substrate sensitivity).

Add KOtBu solution (in THF) dropwise. Mechanism: The alkoxide formed attacks the

sulfate ester, closing the ring and ejecting the sulfate group.

Allow to warm to RT and stir overnight.

Workup:

Quench with saturated

. Extract with Ethyl Acetate (3x).

Wash combined organics with brine, dry over
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.

Purification:

Flash column chromatography (Hexane/EtOAc).

Protocol B: Visualizing the Synthesis Logic

Amino Alcohol
(Chiral Source)

Intermediate:
Amino-Sulfate Zwitterion

SN2 Attack (N-alkylation)

Ethylene Sulfate
(Electrophile)

2-Substituted Morpholine
(Retention of Chirality)

Intramolecular Cyclization
(O-alkylation)

Base Treatment
(KOtBu)

Promotes Cyclization

Click to download full resolution via product page

Figure 2: The "Ethylene Sulfate" route allows for mild, stereocontrolled morpholine formation.

Part 5: Case Studies in Drug Development
Case 1: Reboxetine (CNS - Antidepressant)[3][6]

Structure: 2-(alpha-aryloxybenzyl)morpholine.

SAR Insight: The morpholine nitrogen must be secondary (NH) for optimal affinity to the

Norepinephrine Transporter (NET). The 2-position substitution locks the phenyl ring in a

specific hydrophobic pocket.

Lesson: Morpholine can serve as a rigid chiral scaffold to orient bulky hydrophobic groups.

Case 2: PI3K/mTOR Inhibitors (Oncology)
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Structure: Morpholine attached to a heteroaromatic core (e.g., pyrimidine or triazine).

SAR Insight: The morpholine oxygen forms a critical H-bond with the hinge region Valine

residue.

Selectivity Switch: Replacing the standard morpholine with a bridged morpholine (e.g., 3-

oxa-8-azabicyclo[3.2.1]octane) creates a bulkier group.

Mechanism:[1][6][7][8][9][10] mTOR has a slightly deeper/flexible pocket (due to

Phe961Leu difference) than PI3K

. The bridged morpholine fits mTOR but sterically clashes with PI3K, driving selectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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